8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

Catalog No.
S13305451
CAS No.
55877-07-1
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

CAS Number

55877-07-1

Product Name

8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

IUPAC Name

7-(2-ethylhex-1-enyl)quinolin-8-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3

InChI Key

KVXNGMXXHWBFRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC

8-Quinolinol, 7-(2-ethyl-1-hexenyl)- is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties and biological significance. This specific compound features a long aliphatic side chain, which may influence its solubility and biological activity compared to simpler derivatives. The general structure of 8-hydroxyquinoline consists of a quinoline ring with a hydroxyl group at the 8-position, making it a versatile scaffold for various chemical modifications.

The reactivity of 8-quinolinol derivatives often involves nucleophilic substitutions and complexation reactions. The hydroxyl group can participate in hydrogen bonding and coordination with metal ions, enhancing its utility as a chelator. For instance, the Mannich reaction is commonly employed to synthesize aminomethylated derivatives of 8-hydroxyquinoline, allowing for the introduction of various functional groups at the nitrogen or carbon atoms adjacent to the quinoline ring .

8-Quinolinol and its derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's ability to chelate metal ions is particularly notable in its application as an antimicrobial agent, where it can disrupt metal-dependent enzymatic processes in bacteria and fungi. Research has shown that modifications to the quinoline structure can enhance its effectiveness against specific pathogens or cancer cell lines .

The synthesis of 8-quinolinol derivatives can be achieved through several methods:

  • Mannich Reaction: This involves the reaction of 8-hydroxyquinoline with formaldehyde and an amine under mild conditions, yielding various aminomethylated products .
  • Alkylation Reactions: The introduction of alkyl chains can be accomplished through alkylation of the nitrogen atom in the quinoline ring or via reactions involving halogenated compounds.
  • Condensation Reactions: These are often used to form new carbon-carbon bonds, further diversifying the compound's structure.

The applications of 8-quinolinol, 7-(2-ethyl-1-hexenyl)- span multiple fields:

  • Pharmaceuticals: Its chelating properties make it useful in drug formulations targeting metal-dependent diseases.
  • Agriculture: As an antimicrobial agent, it can be used in agricultural products to protect crops from fungal infections.
  • Materials Science: The compound's unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Studies investigating the interactions of 8-quinolinol derivatives with biological systems have revealed significant insights into their mechanisms of action. For example, research indicates that these compounds can interact with metal ions such as zinc and copper, forming stable complexes that inhibit enzyme activity critical for microbial growth . Additionally, their ability to penetrate cellular membranes suggests potential pathways for drug delivery.

Several compounds share structural similarities with 8-quinolinol, including:

Compound NameStructure SimilarityUnique Features
8-HydroxyquinolineCore structureKnown chelator; widely studied
5-HydroxyquinolineHydroxyl groupDifferent position; varied biological activity
7-HydroxyquinolineHydroxyl groupSimilar reactivity; different pharmacological profile
QuinaldineQuinoline backboneUsed primarily as an intermediate in synthesis

While these compounds share a common quinoline structure, each exhibits unique biological activities and reactivities due to variations in substituents and functional groups. The presence of the long aliphatic chain in 8-quinolinol, 7-(2-ethyl-1-hexenyl)- distinguishes it from others by potentially enhancing lipophilicity and altering its interaction with biological membranes.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.162314293 g/mol

Monoisotopic Mass

255.162314293 g/mol

Heavy Atom Count

19

General Manufacturing Information

8-Quinolinol, 7-(2-ethyl-1-hexen-1-yl)-: INACTIVE

Dates

Last modified: 08-10-2024

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